3-(3,5-dimethylisoxazol-4-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide
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Description
3-(3,5-dimethylisoxazol-4-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C14H16N6O3 and its molecular weight is 316.321. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The chemical compound of interest, while not directly referenced in available literature, shares structural similarities with a class of compounds known for their diverse applications in scientific research, particularly in the synthesis of novel heterocyclic compounds. These compounds exhibit significant biological activities, such as antimicrobial, anti-inflammatory, and anticonvulsant properties, showcasing their potential in drug development and therapeutic applications.
Antimicrobial Activity : Research on similar heterocyclic compounds demonstrates their effective antimicrobial properties against various bacterial and fungal species. For example, the synthesis of pyrazoline and pyrazole derivatives incorporating the triazolo[4,3-a]pyrazin moiety has been explored, revealing their potential as antibacterial and antifungal agents against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013).
Anti-inflammatory Agents : Similar chemical frameworks have been investigated for their anti-inflammatory capabilities. The incorporation of sulfonate moieties into pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives has shown promising results in mitigating inflammatory responses (Kendre, B. V., Landge, M. G., & Bhusare, S. R., 2015).
Anticonvulsant Properties : The anticonvulsant activity of compounds structurally related to the one has been explored, with some derivatives demonstrating potent efficacy in pre-clinical models of seizures. These findings underscore the potential of such compounds in addressing neurological disorders (Kelley, J. A., Linn, J. A., Bankston, D. C., Burchall, C. A., Soroko, F. E., & Cooper, B. R., 1995).
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3/c1-8-10(9(2)23-19-8)3-4-12(21)16-7-11-17-18-13-14(22)15-5-6-20(11)13/h5-6H,3-4,7H2,1-2H3,(H,15,22)(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAZQFFPWBXWML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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